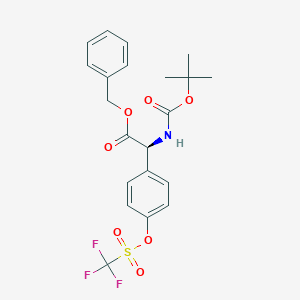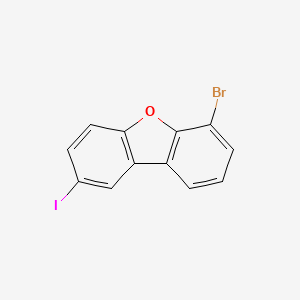![molecular formula C13H23NO B12284525 3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({Tricyclo[5210,2,6]decan-8-yl}amino)propan-1-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core followed by the introduction of the amino and propanol groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol can be compared with other similar compounds, such as:
Tricyclo[5.2.1.0(2,6)]decan-8-one: Shares a similar tricyclic structure but differs in functional groups.
Potassium tricyclo[5.2.1.0(2,6)]decan-8-yl dithiocarbonate: Another compound with a tricyclic core, used in different applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for diverse applications.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
3-(8-tricyclo[5.2.1.02,6]decanylamino)propan-1-ol |
InChI |
InChI=1S/C13H23NO/c15-6-2-5-14-13-8-9-7-12(13)11-4-1-3-10(9)11/h9-15H,1-8H2 |
InChI Key |
ZXSSOKMRNYGCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)





![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)







